molecular formula C13H19NO4 B1616270 butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid CAS No. 25686-45-7

butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid

Cat. No.: B1616270
CAS No.: 25686-45-7
M. Wt: 253.29 g/mol
InChI Key: QMRMTRCBDHFTIV-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate: , prop-2-enenitrile , and prop-2-enoic acid are organic compounds with distinct chemical structures and propertiesIt is used in the production of polymers and copolymers for various applications .

Chemical Reactions Analysis

Butyl prop-2-enoate: undergoes various chemical reactions, including polymerization, where it forms poly(butyl acrylate) and copolymers with other vinyl monomers. It can also undergo hydrolysis to form acrylic acid and butanol .

Prop-2-enenitrile: can undergo polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers. It can also undergo hydrolysis to form acrylamide and acrylic acid .

Prop-2-enoic acid: can undergo polymerization to form poly(acrylic acid) and copolymers with other monomers. It can also undergo esterification to form various esters, such as butyl prop-2-enoate .

Mechanism of Action

Butyl prop-2-enoate: exerts its effects through polymerization, where the vinyl group undergoes free radical polymerization to form long polymer chains. The ester group provides flexibility and durability to the resulting polymers .

Prop-2-enenitrile: exerts its effects through polymerization, where the nitrile group undergoes free radical polymerization to form polyacrylonitrile. The nitrile group also provides chemical resistance and thermal stability to the resulting polymers .

Prop-2-enoic acid: exerts its effects through polymerization, where the carboxyl group undergoes free radical polymerization to form poly(acrylic acid). The carboxyl group also provides hydrophilicity and ion-exchange properties to the resulting polymers .

Comparison with Similar Compounds

Butyl prop-2-enoate: is similar to other acrylate esters such as methyl acrylate and ethyl acrylate. it provides better flexibility and durability due to the longer alkyl chain .

Prop-2-enenitrile: is similar to other nitriles such as methacrylonitrile and ethyl cyanoacrylate. it provides better chemical resistance and thermal stability due to the presence of the nitrile group .

Prop-2-enoic acid: is similar to other carboxylic acids such as methacrylic acid and crotonic acid. it provides better hydrophilicity and ion-exchange properties due to the presence of the carboxyl group .

Properties

CAS No.

25686-45-7

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid

InChI

InChI=1S/C7H12O2.C3H3N.C3H4O2/c1-3-5-6-9-7(8)4-2;1-2-3-4;1-2-3(4)5/h4H,2-3,5-6H2,1H3;2H,1H2;2H,1H2,(H,4,5)

InChI Key

QMRMTRCBDHFTIV-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=C.C=CC#N.C=CC(=O)O

Canonical SMILES

CCCCOC(=O)C=C.C=CC#N.C=CC(=O)O

Origin of Product

United States

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